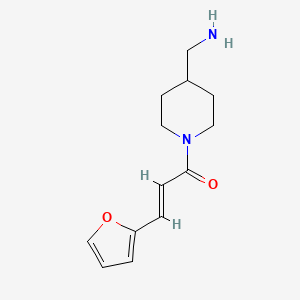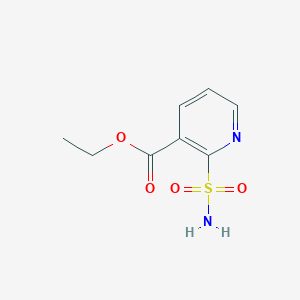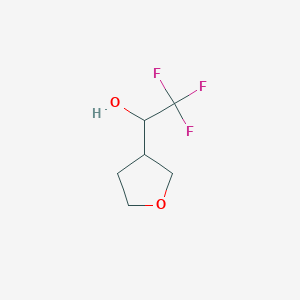
2,2,2-Trifluor-1-(tetrahydrofuran-3-YL)ethanol
Übersicht
Beschreibung
“2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol” is an organic compound . It is a solid at room temperature . The compound has a CAS Number of 1226507-56-7 and a molecular weight of 170.13 .
Molecular Structure Analysis
The InChI code for “2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol” is 1S/C6H9F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5,10H,1-3H2 . The exact molecular structure was not found in the search results.Physical and Chemical Properties Analysis
“2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol” is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Enzymatisch katalysierte kinetische Racematspaltung
Diese Verbindung wird in der enzymatisch katalysierten kinetischen Racematspaltung von racemischen Gemischen verwendet. Der Prozess beinhaltet die enzymatische Alkoholyse von Estern zur Trennung von Enantiomeren, was für die Herstellung von optisch reinen Substanzen für Pharmazeutika von entscheidender Bedeutung ist .
Lösungsmittel für die organische Synthese
Aufgrund seiner einzigartigen Eigenschaften dient es als Spezial-Lösungsmittel in der organischen Chemie. Es ist besonders effektiv bei Oxidationen von Schwefelverbindungen unter Verwendung von Wasserstoffperoxid .
Inhibition der Alkoholdehydrogenase
Es inhibiert kompetitiv die Alkoholdehydrogenase, ein Enzym, das am Metabolismus von Alkoholen im Körper beteiligt ist. Diese Anwendung ist bedeutsam in biochemischen Studien im Zusammenhang mit Alkoholkonsum und -toxizität .
Synthese von Trifluormethyl-substituierten Verbindungen
Die Verbindung wird bei der Synthese von Trifluormethyl-substituierten Verbindungen verwendet. Diese Verbindungen sind in der medizinischen Chemie aufgrund ihrer biologischen Aktivität und Stabilität wertvoll .
Analytische Chemie
In der analytischen Chemie wird es zur Trennung von Verbindungen im präparativen Maßstab verwendet. Die absolute Konfiguration von Enantiomeren kann durch Methoden wie Einkristall-Röntgenstrukturanalyse bestimmt werden .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRYUXKQGRDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)
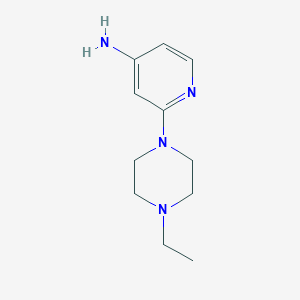
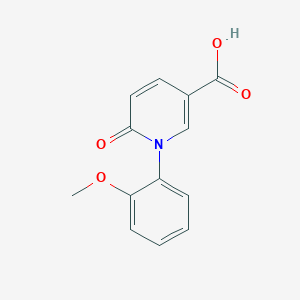
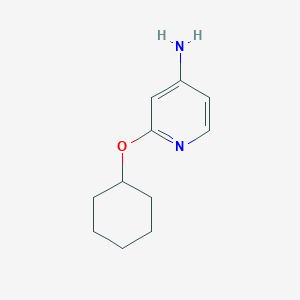

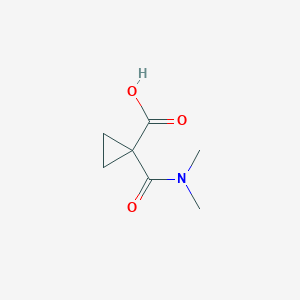
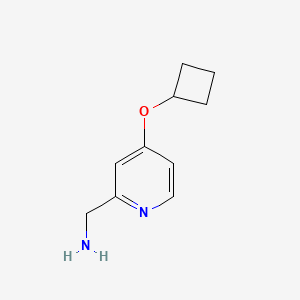

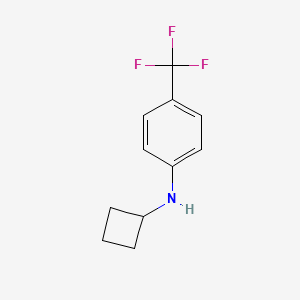
![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)
